Cas no 1547055-64-0 (3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester)

3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
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- 3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester
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- インチ: 1S/C11H21NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3
- InChIKey: BBAUYLYRYIRCDS-UHFFFAOYSA-N
- ほほえんだ: N1CC(C(C)(C)C)CC(C(OC)=O)C1
3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-648310-0.1g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 0.1g |
$779.0 | 2023-06-03 | ||
Enamine | EN300-648310-5.0g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 5g |
$2566.0 | 2023-06-03 | ||
Enamine | EN300-648310-10.0g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 10g |
$3807.0 | 2023-06-03 | ||
Enamine | EN300-648310-0.05g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 0.05g |
$744.0 | 2023-06-03 | ||
Enamine | EN300-648310-2.5g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 2.5g |
$1735.0 | 2023-06-03 | ||
Enamine | EN300-648310-0.25g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 0.25g |
$814.0 | 2023-06-03 | ||
Enamine | EN300-648310-1.0g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 1g |
$884.0 | 2023-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070726-1g |
Methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 95% | 1g |
¥4403.0 | 2023-04-10 | |
Enamine | EN300-648310-0.5g |
methyl 5-tert-butylpiperidine-3-carboxylate |
1547055-64-0 | 0.5g |
$849.0 | 2023-06-03 |
3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl esterに関する追加情報
Comprehensive Overview of 3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester (CAS No. 1547055-64-0)
3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester (CAS No. 1547055-64-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative of piperidinecarboxylic acid is characterized by its unique structural features, including a tert-butyl group at the 5-position and a methyl ester moiety. Its molecular formula and precise stereochemistry make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
In recent years, the demand for piperidine derivatives like this compound has surged due to their versatility in drug discovery. Researchers are particularly interested in its potential applications in neurodegenerative disease treatments, such as Alzheimer's and Parkinson's, where modulating neurotransmitter systems is critical. The compound's lipophilicity, influenced by the tert-butyl group, enhances its blood-brain barrier permeability—a hot topic in modern pharmacokinetics studies.
From a synthetic chemistry perspective, 3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester serves as a key building block for peptidomimetics and small-molecule libraries. Its ester group allows for facile derivatization, enabling the creation of amides or carboxylic acids via hydrolysis—a process frequently explored in medicinal chemistry optimization. This adaptability aligns with current trends in fragment-based drug design, where modular compounds are prized for their scaffold diversity.
Analytical studies of CAS No. 1547055-64-0 often employ advanced techniques such as HPLC-MS and NMR spectroscopy to ensure purity and structural integrity. These methods are critical given the compound's role in high-throughput screening campaigns. Notably, its stability under physiological conditions makes it a candidate for prodrug development, a trending area in drug delivery systems aimed at improving bioavailability.
Environmental and regulatory considerations for this compound are also noteworthy. While not classified as hazardous, its synthesis typically involves green chemistry principles to minimize waste—a priority in modern sustainable pharmaceutical manufacturing. Researchers frequently search for eco-friendly synthetic routes to such intermediates, reflecting broader industry shifts toward green solvents and catalytic processes.
In summary, 3-Piperidinecarboxylic acid, 5-(1,1-dimethylethyl)-, methyl ester exemplifies the intersection of structural ingenuity and therapeutic potential. Its relevance to CNS drug discovery, prodrug strategies, and sustainable synthesis ensures its continued prominence in scientific literature and industrial applications. As computational chemistry tools advance, further exploration of this compound's structure-activity relationships is anticipated to unlock novel biomedical innovations.
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